molecular formula C11H15NO3 B138451 p-Lactophenetide CAS No. 539-08-2

p-Lactophenetide

Cat. No. B138451
CAS RN: 539-08-2
M. Wt: 209.24 g/mol
InChI Key: GHZNWXGYWUBLLI-UHFFFAOYSA-N
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Description

P-Lactophenetide is an anilide . It has the molecular formula C11H15NO3 . The IUPAC name for p-Lactophenetide is N-(4-ethoxyphenyl)-2-hydroxypropanamide .


Molecular Structure Analysis

The molecular weight of p-Lactophenetide is 209.24 g/mol . The InChI string representation is InChI=1S/C11H15NO3/c1-3-15-10-6-4-9 (5-7-10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3, (H,12,14) . The canonical SMILES representation is CCOC1=CC=C (C=C1)NC (=O)C ©O .


Physical And Chemical Properties Analysis

P-Lactophenetide is slightly bitter crystals from ethyl acetate + hexane . One gram dissolves in 330 ml cold, 55 ml boiling water, 8.5 ml alcohol; slightly soluble in ether, petr ether . The melting point is 117-118° .

Scientific Research Applications

Medicine: Analgesic Research

p-Lactophenetide: is explored in medical research due to its structural similarity to phenacetin, a pain-relief compound . It’s being studied for its potential as an analgesic without the harmful side effects associated with phenacetin, such as nephrotoxicity. Research is ongoing to understand its metabolism and efficacy in pain management.

Agriculture: Pesticide Degradation

In agriculture, p-Lactophenetide is being investigated for its role in the degradation of pesticides . Its chemical structure may help break down harmful substances into less toxic forms, aiding in the development of more environmentally friendly pest control methods.

Industrial Processes: Solvent Applications

In industrial processes, p-Lactophenetide has potential applications as a solvent due to its chemical stability and solubility properties . Research is focused on utilizing it in various synthesis processes where its low toxicity could provide safer working conditions and reduce environmental impact.

Environmental Science: Pollution Remediation

p-Lactophenetide: is being studied for its use in environmental applications, particularly in pollution remediation . Its properties may be beneficial in the development of materials or processes that can help in the cleanup of pollutants, such as heavy metals and organic contaminants.

Biotechnology: Enzyme Inhibition

In biotechnology, p-Lactophenetide is of interest for its potential role in enzyme inhibition . It could be used to regulate biological pathways in microorganisms, which is crucial for the production of various biotechnological products, including pharmaceuticals and biofuels.

Material Science: Polymer Development

Lastly, in material science, p-Lactophenetide is being researched for its applications in polymer development . Its molecular structure could contribute to the creation of new polymeric materials with unique properties, such as increased durability or biodegradability.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-10-6-4-9(5-7-10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZNWXGYWUBLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036653
Record name p-Lactophenetide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Lactophenetide

CAS RN

539-08-2
Record name p-Lactophenetide
Source CAS Common Chemistry
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Record name p-Lactophenetide
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Record name p-Lactophenetide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72105
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Record name p-Lactophenetide
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Record name 4'-ethoxylactanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.918
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Record name P-LACTOPHENETIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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